

An In-depth Technical Guide to the Spectroscopic Data of Dimethyl Oxalate

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Compound of Interest

Compound Name: Dimethyl oxalate

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This guide provides a comprehensive overview of the spectroscopic data for **dimethyl oxalate**, tailored for researchers, scientists, and drug development professionals. The information is presented in a structured format to facilitate easy access and comparison of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Detailed experimental protocols and a visualization of the mass spectral fragmentation pathway are also included.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For **dimethyl oxalate**, both ^1H and ^{13}C NMR provide characteristic signals that confirm its molecular structure.

^1H NMR Spectroscopy

The ^1H NMR spectrum of **dimethyl oxalate** is characterized by a single sharp peak, indicative of the chemical equivalence of the six protons in the two methyl groups.

Table 1: ^1H NMR Spectroscopic Data for **Dimethyl Oxalate**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3.84	Singlet	6H	-OCH ₃

Experimental Protocol: The ^1H NMR spectrum can be acquired on a standard NMR spectrometer (e.g., 300 or 400 MHz). A deuterated solvent, typically chloroform-d (CDCl_3), is used to dissolve the sample.[1] The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum of **dimethyl oxalate** displays two distinct signals, corresponding to the methyl carbons and the carbonyl carbons.

Table 2: ^{13}C NMR Spectroscopic Data for **Dimethyl Oxalate**

Chemical Shift (δ) ppm	Assignment
52.9	$-\text{OCH}_3$
157.9	$\text{C}=\text{O}$

Experimental Protocol: The ^{13}C NMR spectrum is typically recorded on the same NMR spectrometer as the ^1H NMR.[2] Chloroform-d (CDCl_3) is a common solvent for this analysis.[2] Chemical shifts are referenced to the solvent peak or an internal standard like TMS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **dimethyl oxalate** shows characteristic absorption bands for the $\text{C}=\text{O}$ and $\text{C}-\text{O}$ bonds.

Table 3: Key IR Absorption Bands for **Dimethyl Oxalate**

Wavenumber (cm^{-1})	Intensity	Assignment
1730 - 1780	Strong	$\text{C}=\text{O}$ stretch (ester)
1440	Medium	$\text{C}-\text{H}$ bend (methyl)
1200 - 1300	Strong	$\text{C}-\text{O}$ stretch (ester)

Note: The C=O stretching frequency can show multiple bands due to the presence of different rotational isomers (conformers) in the liquid or solution phase.[3] In the crystalline state, where the planar trans structure is fixed, these complexities are reduced.[4][5]

Experimental Protocol: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a thin film between salt plates (e.g., NaCl or KBr), as a KBr pellet, or dissolved in a suitable solvent like carbon tetrachloride (CCl₄).[3]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.

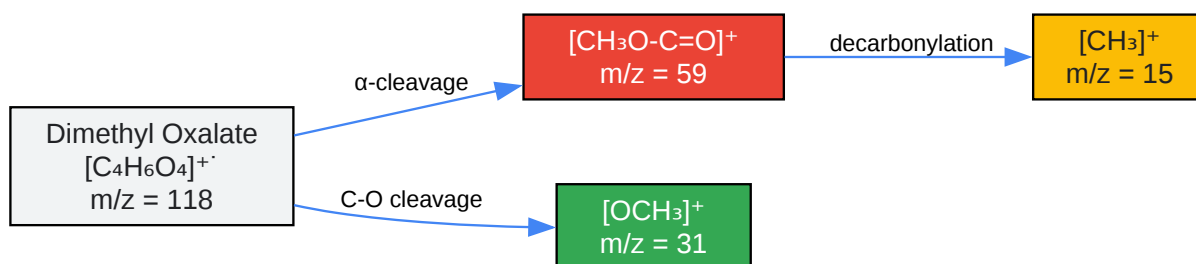
Table 4: Mass Spectrometry Data for **Dimethyl Oxalate** (Electron Ionization)

m/z	Relative Intensity (%)	Assignment
118	~2	[M] ⁺ (Molecular Ion)
59	100	[CH ₃ O-C=O] ⁺
31	~5	[OCH ₃] ⁺
15	~32	[CH ₃] ⁺

Experimental Protocol: The mass spectrum is typically acquired using a mass spectrometer with an electron ionization (EI) source.[6][7] The sample is introduced into the instrument, often via a gas chromatograph (GC-MS), and bombarded with electrons (typically at 70 eV).[7] This causes ionization and fragmentation of the molecule. The resulting ions are then separated by a mass analyzer and detected.

Mass Spectrometry Fragmentation Pathway

The fragmentation of **dimethyl oxalate** upon electron ionization primarily involves the cleavage of the C-C bond and the C-O bonds. The base peak at m/z 59 corresponds to the stable methoxycarbonyl cation.



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Caption: Proposed mass spectrometry fragmentation pathway for **dimethyl oxalate**.

This guide provides a foundational understanding of the key spectroscopic data for **dimethyl oxalate**. For more in-depth analysis or specific applications, it is recommended to consult the primary literature and spectral databases.

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